![molecular formula C20H16O2 B14173312 Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate CAS No. 923037-24-5](/img/structure/B14173312.png)
Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings separated by a three-carbon α,β-unsaturated carbonyl system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated systems.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated ketones or alcohols.
Applications De Recherche Scientifique
Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate involves its interaction with molecular targets through various pathways. The compound’s α,β-unsaturated carbonyl system allows it to participate in Michael addition reactions, forming covalent bonds with nucleophiles. This reactivity is crucial in its biological and chemical activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- Naphthopyrans substituted with phenyl and 4-(naphthalen-1-yl)phenyl moieties
Uniqueness
Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate is unique due to its specific structural arrangement, which imparts distinct photophysical and chemical properties
Propriétés
Numéro CAS |
923037-24-5 |
|---|---|
Formule moléculaire |
C20H16O2 |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
methyl 3-(4-naphthalen-1-ylphenyl)prop-2-enoate |
InChI |
InChI=1S/C20H16O2/c1-22-20(21)14-11-15-9-12-17(13-10-15)19-8-4-6-16-5-2-3-7-18(16)19/h2-14H,1H3 |
Clé InChI |
DGYCVWRUKCNIQL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CC1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B14173231.png)
![2'-Chloro-7',8'-dihydro-5'H-spiro[[1,3]dioxolane-2,6'-quinazoline]](/img/structure/B14173245.png)
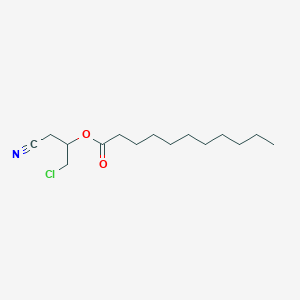
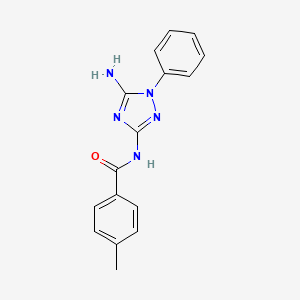
![6-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,2'-bipyridine](/img/structure/B14173254.png)
![4-Methyl-6-phenyl-3-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B14173262.png)
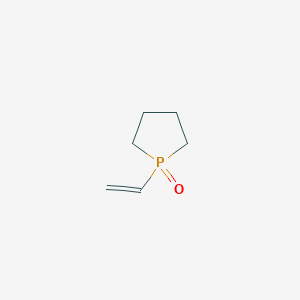
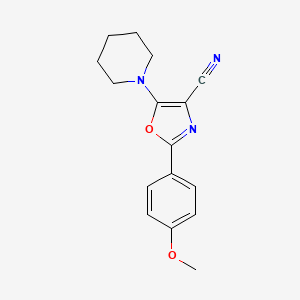
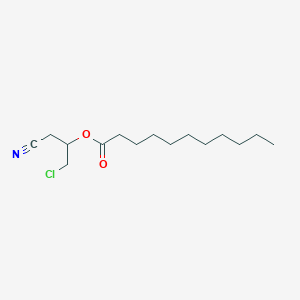
![5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-3-thione](/img/structure/B14173290.png)
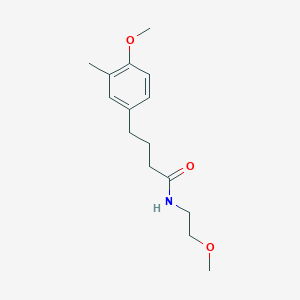
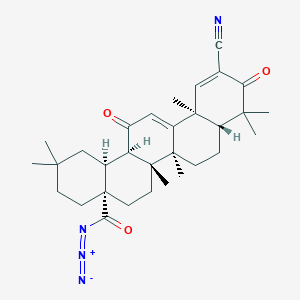

![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1H-indole](/img/structure/B14173328.png)
